6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one
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Overview
Description
6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This particular compound is characterized by the presence of a chloro group at the 6th position, a benzylpiperazinyl carbonyl group at the 3rd position, and a chromen-2-one core structure.
Preparation Methods
The synthesis of 6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 6-chloro-2H-chromen-2-one with 4-benzylpiperazine in the presence of a suitable catalyst and solvent . The reaction conditions typically include refluxing the reactants in an organic solvent such as ethanol or acetonitrile, followed by purification through recrystallization or chromatography.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste .
Chemical Reactions Analysis
6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and reaction conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may interact with cellular signaling pathways involved in inflammation and cancer progression, contributing to its anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one can be compared with other similar compounds, such as:
3-(Bromoacetyl)coumarins: These compounds share a similar coumarin core structure but differ in the presence of a bromoacetyl group instead of a benzylpiperazinyl carbonyl group.
6-Chloro-3-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one: This compound has a similar structure but contains a chlorophenyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other coumarin derivatives.
Properties
IUPAC Name |
3-(4-benzylpiperazine-1-carbonyl)-6-chlorochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-17-6-7-19-16(12-17)13-18(21(26)27-19)20(25)24-10-8-23(9-11-24)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSFIQMVQGUXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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